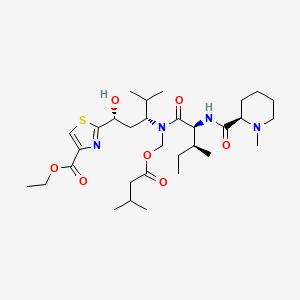
Tubulysin A intermediate-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulysin A intermediate-1 is a crucial intermediate in the synthesis of the cytotoxic peptide Tubulysin A. Tubulysin A is an antibiotic and apoptosis inducer isolated from myxobacteria. It exhibits anti-angiogenic, anti-microtubule, anti-mitotic, and anti-proliferative activities. Tubulysin A arrests cells in the G2/M phase, effectively inhibiting tubulin polymerization and inducing depolymerization of detached microtubules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulysin A intermediate-1 involves multiple steps, including the use of stereoselective catalysis and multicomponent reactions. One approach is the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), which are known for their efficiency in forming multiple bonds in one-pot reactions with minimal waste . These reactions are often catalyzed by Lewis acids or chiral phosphoric acid catalysts to control the stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include on-resin synthesis to streamline the production and reduce the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions
Tubulysin A intermediate-1 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Preclinical Studies
Numerous preclinical studies have evaluated the efficacy of tubulysin A intermediate-1 across various cancer models:
- In Vitro Studies : Tubulysin A has demonstrated potent antiproliferative activity against a wide array of human cancer cell lines, including breast, colon, and melanoma cancers. For instance, it has shown an estimated GI50 (the concentration required to inhibit 50% of cell growth) of approximately 12 nM in the NCI 60 human cancer cell line screen .
- In Vivo Models : In animal models, this compound has been effective in reducing tumor growth. Studies utilizing mouse xenograft models have reported significant tumor regression following treatment with tubulysin derivatives .
Case Studies
Several case studies illustrate the potential applications of this compound:
Clinical Implications
The promising results from preclinical studies suggest potential clinical applications for this compound:
- Targeted Therapy Development : Due to its potency against multidrug-resistant cancer cells, tubulysin derivatives are being explored as payloads for antibody-drug conjugates (ADCs) and small molecule drug conjugates (SMDCs), which aim to deliver cytotoxic agents specifically to tumor sites while minimizing systemic toxicity .
- Combination Therapies : The ability of this compound to sensitize cancer cells to other treatments (e.g., TRAIL) opens avenues for combination therapies that could enhance overall treatment efficacy .
Mechanism of Action
Tubulysin A intermediate-1 exerts its effects by inhibiting the polymerization of the cytoskeletal protein tubulin, leading to the induction of apoptosis. This mechanism involves binding to the peptide binding site of tubulin, preventing its assembly into microtubules . The disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
Pretubulysin: A biosynthetic intermediate in the production of tubulysins, known for its potent anticancer activity.
Dolastatin 10: A natural product that binds to the peptide site of tubulin and exhibits similar cytotoxic properties.
Hemiasterlin: Another tubulin-binding agent with potent antiproliferative activity.
Uniqueness
Tubulysin A intermediate-1 is unique due to its specific role in the synthesis of Tubulysin A, a compound with exceptional anticancer properties. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C31H52N4O7S |
|---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
ethyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C31H52N4O7S/c1-9-21(7)27(33-28(38)23-13-11-12-14-34(23)8)30(39)35(18-42-26(37)15-19(3)4)24(20(5)6)16-25(36)29-32-22(17-43-29)31(40)41-10-2/h17,19-21,23-25,27,36H,9-16,18H2,1-8H3,(H,33,38)/t21-,23+,24+,25+,27-/m0/s1 |
InChI Key |
OMVIMYIBTSIOPG-MVRIJGFHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)[C@H]2CCCCN2C |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)C2CCCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















